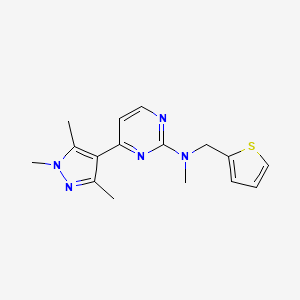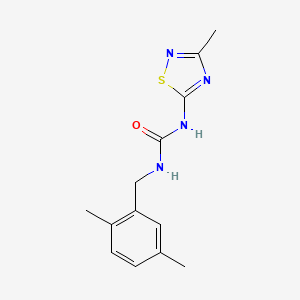![molecular formula C19H28N4O2 B5903420 3-(3-{[(3-morpholin-4-ylpropyl)amino]methyl}-1H-indol-1-yl)propanamide](/img/structure/B5903420.png)
3-(3-{[(3-morpholin-4-ylpropyl)amino]methyl}-1H-indol-1-yl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3-{[(3-morpholin-4-ylpropyl)amino]methyl}-1H-indol-1-yl)propanamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known as MPAP and has been shown to have a range of biochemical and physiological effects. In
作用机制
The mechanism of action of MPAP is not fully understood, but it is thought to act through multiple pathways. It has been shown to modulate the activity of various neurotransmitters, including dopamine, serotonin, and glutamate. MPAP has also been shown to have antioxidant properties, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects
MPAP has a range of biochemical and physiological effects. It has been shown to increase levels of brain-derived neurotrophic factor (BDNF), which is a protein that promotes the survival and growth of neurons. MPAP has also been shown to decrease levels of inflammatory cytokines, which are molecules that contribute to neuroinflammation and neuronal damage.
实验室实验的优点和局限性
One advantage of using MPAP in lab experiments is its potential as a neuroprotective agent. This makes it a useful tool for studying the mechanisms of neurodegenerative diseases and for developing potential treatments. However, one limitation is that the mechanism of action of MPAP is not fully understood, which may make it difficult to interpret experimental results.
未来方向
There are several future directions for research on MPAP. One area of interest is its potential as a treatment for neurodegenerative diseases. Further studies are needed to determine the optimal dosage and administration route for MPAP and to fully understand its mechanism of action. Another area of interest is its potential as an antidepressant and anxiolytic agent. Additional studies are needed to determine the efficacy and safety of MPAP in treating these conditions. Finally, more research is needed to explore the potential use of MPAP in other areas of scientific research, such as cancer and cardiovascular disease.
合成方法
The synthesis method for MPAP involves a multi-step process that begins with the reaction of 3-(3-bromo-propyl)-1H-indole with morpholine to form 3-(3-morpholinopropyl)-1H-indole. This intermediate is then reacted with formaldehyde and the resulting compound is treated with propionyl chloride to yield 3-(3-{[(3-morpholin-4-ylpropyl)amino]methyl}-1H-indol-1-yl)propanamide.
科学研究应用
MPAP has been studied for its potential applications in scientific research. One of the main areas of research has been its potential as a neuroprotective agent. MPAP has been shown to protect against neuronal damage and death in animal models of neurodegenerative diseases such as Parkinson's and Alzheimer's. It has also been studied for its potential as an antidepressant and anxiolytic agent, as well as its ability to improve cognitive function.
属性
IUPAC Name |
3-[3-[(3-morpholin-4-ylpropylamino)methyl]indol-1-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N4O2/c20-19(24)6-9-23-15-16(17-4-1-2-5-18(17)23)14-21-7-3-8-22-10-12-25-13-11-22/h1-2,4-5,15,21H,3,6-14H2,(H2,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGPSXSXZLUCMLZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCNCC2=CN(C3=CC=CC=C32)CCC(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[(4-cyclopropyl-1H-1,2,3-triazol-1-yl)methyl]-1-(2,2-dimethyl-3-pyrrolidin-1-ylpropyl)piperidine](/img/structure/B5903347.png)
![N-(3-methyl-1,2,4-thiadiazol-5-yl)-N'-[1-(morpholin-4-ylmethyl)cyclohexyl]urea](/img/structure/B5903352.png)
![N-ethyl-3-(2-hydroxy-4,6-dimethylpyrimidin-5-yl)-N-[2-(2-methylphenoxy)ethyl]propanamide](/img/structure/B5903360.png)
![N-[1-(hydroxymethyl)propyl]-N-(pyridin-3-ylmethyl)-4-(2-thienyl)butanamide](/img/structure/B5903374.png)
![2-[(2-chlorobenzyl)thio]-N-[2-(1H-imidazol-4-yl)ethyl]acetamide](/img/structure/B5903376.png)

![1-(1-allyl-3-methyl-1H-pyrazol-4-yl)-N-{[3-(4-fluorophenyl)tetrahydrofuran-3-yl]methyl}methanamine](/img/structure/B5903397.png)

![N-ethyl-3,5-difluoro-N-[2-(5-methyl-1H-benzimidazol-2-yl)ethyl]pyridine-2-carboxamide](/img/structure/B5903410.png)
![1-(4-{[(pyridin-3-ylmethyl)(3-thienylmethyl)amino]methyl}-2-thienyl)ethanone](/img/structure/B5903413.png)
![N,3-dimethyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}thiophene-2-carboxamide](/img/structure/B5903421.png)
![[2-ethoxy-5-(1-methyl-1H-benzimidazol-2-yl)phenyl]methanol](/img/structure/B5903436.png)

![N-cyclopropyl-4-methyl-N-[4-(methylthio)benzyl]nicotinamide](/img/structure/B5903439.png)